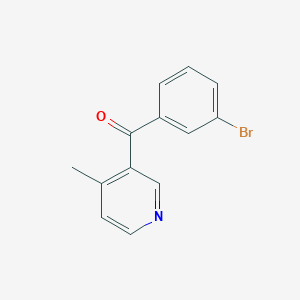![molecular formula C10H7ClN2O2S B1520879 2-[(3-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 1172445-60-1](/img/structure/B1520879.png)
2-[(3-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Biological Activities
Synthesis and Biological Activity of Novel Derivatives The compound "2-[(3-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid" and its derivatives have been synthesized and studied for their biological activities. A series of these novel derivatives were designed and systematically evaluated for their fungicidal and antivirus activities. Notably, some compounds demonstrated significant activity against various fungi and viruses, showing promise in the development of new strategies for fungi and virus control (Li Fengyun et al., 2015).
Antimicrobial Applications
Development of Antimicrobial Agents The synthesis process of certain derivatives involving the base structure of the compound has led to the creation of potential antimicrobial agents. These synthesized compounds were tested against pathogenic bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger and Candida albicans. The compounds exhibited moderate antimicrobial activity, indicating their potential as a framework for developing new antimicrobial substances (P. Sah et al., 2014).
Corrosion Inhibition
Corrosion Inhibition for Iron Derivatives of the compound have been analyzed through quantum chemical and molecular dynamics simulation studies for their performance as corrosion inhibitors for iron. Theoretical approaches were used to predict the corrosion inhibition performances, and the results were in good agreement with experimental data. This indicates the potential of these derivatives in applications related to corrosion protection of metals (S. Kaya et al., 2016).
Biological Significance and Drug Transport
Biological Significance and Drug Transport Systems Derivatives of the compound have been synthesized and characterized, showing significant antibacterial and antifungal activities. This highlights their biological significance and potential use in therapeutic applications. Furthermore, a novel system for drug transport involving gold nanoparticles stabilized with a complex derived from the compound has been developed. This system aims to improve the delivery and stability of drugs, showcasing an innovative approach to enhancing drug efficacy (Saqib Ali et al., 2002), (I. Asela et al., 2017), (I. Asela et al., 2017).
Propriétés
IUPAC Name |
2-(3-chloroanilino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2S/c11-6-2-1-3-7(4-6)12-10-13-8(5-16-10)9(14)15/h1-5H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSATCIKIHUSJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1520796.png)
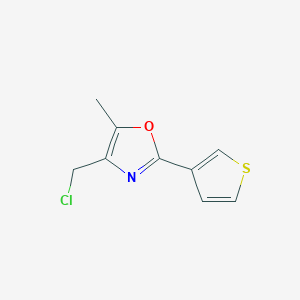

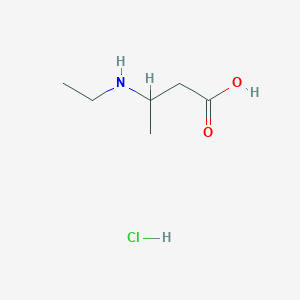
![8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B1520802.png)
![4-[(1H-1,3-benzodiazol-2-ylmethyl)sulfanyl]benzoic acid hydrochloride](/img/structure/B1520805.png)
![6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-2H-1,3-benzodioxole-5-carbaldehyde](/img/structure/B1520809.png)
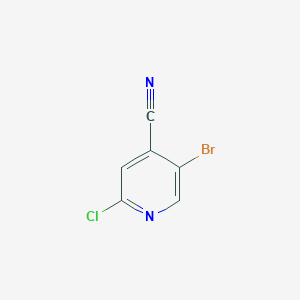
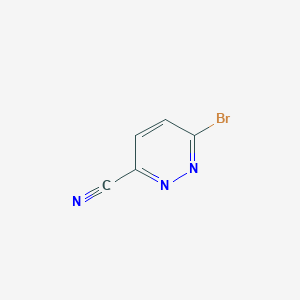
![benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate](/img/structure/B1520814.png)

![2-Bromo-3-{[tert-butyl(dimethyl)silyl]oxy}-6-hydroxybenzenecarbaldehyde](/img/structure/B1520816.png)
![7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane](/img/structure/B1520818.png)
